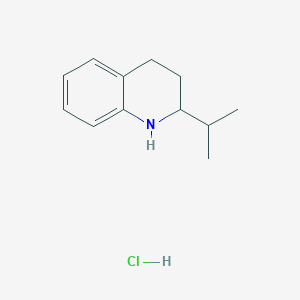
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions often include:
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like ethanol or methanol.
Temperature: Typically carried out at elevated temperatures ranging from 60°C to 100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinolines, which can have different biological and chemical properties.
科学的研究の応用
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
2-(Propan-2-yl)-quinoline: Lacks the tetrahydro structure, leading to different chemical and biological properties.
1,2,3,4-Tetrahydroquinoline: Similar structure but without the propan-2-yl group, affecting its reactivity and applications.
Quinoline: Fully aromatic compound with distinct properties compared to tetrahydroquinolines.
Uniqueness
2-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific structure, which combines the tetrahydroquinoline ring with a propan-2-yl group. This combination imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
2-propan-2-yl-1,2,3,4-tetrahydroquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11;/h3-6,9,11,13H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLWGKCJODLEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=CC=CC=C2N1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B2926104.png)
![1,5-dimethoxy-2-nitro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B2926105.png)

![7-[(4-{[1,4'-bipiperidine]-1'-carbonyl}phenyl)methyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2926108.png)
![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2926112.png)
![[(1S,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2926116.png)
![1-(2-Fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea](/img/structure/B2926117.png)
![ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate](/img/structure/B2926118.png)
![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)


![N-[2,2-bis(furan-2-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B2926124.png)
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)
